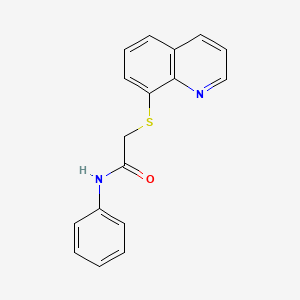

N-phenyl-2-(8-quinolinylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related quinoline derivatives involves innovative methodologies. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction, showcasing the compound's synthetic flexibility and potential for derivatization (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

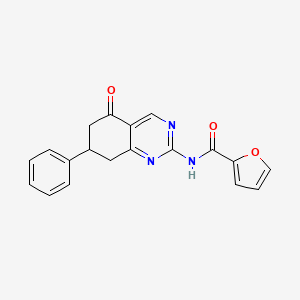

Molecular Structure Analysis

Structural analysis of closely related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveals detailed insights into bond lengths, angles, and conformational preferences, underlining the planarity and potential intramolecular interactions that might influence the compound's reactivity and interactions (Wen, Wen, Li, Xu, & Zhang, 2006).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often result in significant biological activities, such as antiproliferative effects against various cancer cell lines, showcasing the compound's potential in medicinal chemistry (Chen, Chen, Lin, Peng, Juang, & Wang, 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are critical for their application in different scientific fields. The crystal structure analysis provides insights into the molecular geometry and potential hydrogen bonding, which are essential for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity with acids and bases, fluorescence, and interaction with biological molecules, highlight the compound's versatility. For example, quinoline derivatives show enhanced fluorescence when interacting with specific substrates or under certain conditions, indicating their potential use in chemical sensing and molecular imaging (Karmakar, Baruah, & Sarma, 2007).

科学的研究の応用

Structural Aspects and Luminescence Enhancement

- Fluorescent Sensor Development : A study by Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), which displayed high selectivity and sensitivity towards Cd(2+) ions, with the capability to distinguish Cd(2+) from Zn(2+) via different sensing mechanisms. This sensor's selectivity and luminescence enhancement properties suggest potential applications in environmental monitoring and heavy metal detection (Zhou et al., 2012).

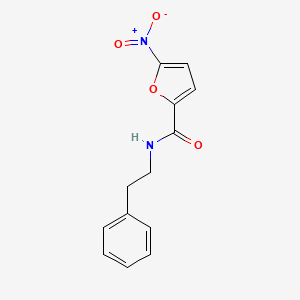

Antimicrobial and Antitubercular Activities

Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) designed and synthesized a series of quinoxaline-oxadiazole hybrids, including analogs structurally related to N-phenyl-2-(8-quinolinylthio)acetamide, demonstrating promising antimicrobial, antifungal, and anti-Trypanosoma cruzi activities. This research highlights the potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and protozoa (Patel et al., 2017).

Tuberculosis Treatment : A study on 2-(quinolin-4-yloxy)acetamides revealed their efficacy as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-resistant strains. These compounds exhibit low toxicity and promising intracellular activity, suggesting their potential as novel antitubercular agents (Pissinate et al., 2016).

Interaction with Metals

- Palladium(II) Adsorption : Turanov et al. (2017) investigated the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands for the adsorption of Pd(II) ions from hydrochloric acid solutions. This study suggests the application of these compounds in the recovery and preconcentration of palladium, highlighting their potential in resource recovery from secondary sources (Turanov et al., 2017).

特性

IUPAC Name |

N-phenyl-2-quinolin-8-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODLNSYEXCSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)